![molecular formula C20H21N3O3S2 B2612804 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252822-51-7](/img/structure/B2612804.png)
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzoxazine ring, followed by the formation of the thienopyrimidine core
Preparation of Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized through a series of condensation reactions involving thiophene derivatives and pyrimidine precursors.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
- 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one
Uniqueness
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique combination of a benzoxazine ring and a thienopyrimidine core, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-7-23-19(25)18-14(6-10-27-18)21-20(23)28-12-17(24)22-8-9-26-16-5-4-13(2)11-15(16)22/h4-6,10-11H,3,7-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTKXBARRSSDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCOC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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